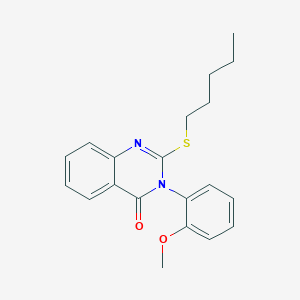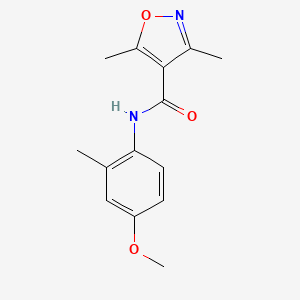![molecular formula C14H14N2O2 B4849253 2-[4-(allyloxy)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4849253.png)
2-[4-(allyloxy)-6-methyl-2-pyrimidinyl]phenol
Overview
Description
2-[4-(allyloxy)-6-methyl-2-pyrimidinyl]phenol is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. This compound has been found to have unique properties that make it a promising candidate for use in scientific studies. In
Mechanism of Action
The mechanism of action of 2-[4-(allyloxy)-6-methyl-2-pyrimidinyl]phenol is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been found to induce oxidative stress in cancer cells, which contributes to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(allyloxy)-6-methyl-2-pyrimidinyl]phenol has a number of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to induce oxidative stress in cancer cells, which contributes to their death. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-(allyloxy)-6-methyl-2-pyrimidinyl]phenol in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various types of cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 2-[4-(allyloxy)-6-methyl-2-pyrimidinyl]phenol. One direction is to further investigate the mechanism of action of this compound, in order to better understand how it works and how it can be used to develop new anti-cancer drugs. Another direction is to study the potential applications of this compound in other fields, such as inflammation and oxidative stress. Finally, researchers can explore ways to improve the solubility of this compound in water, in order to make it easier to work with in lab experiments.
Conclusion:
In conclusion, 2-[4-(allyloxy)-6-methyl-2-pyrimidinyl]phenol is a promising compound that has been found to have unique properties that make it a valuable tool in scientific research. This compound has been found to have potent anti-cancer activity, as well as anti-inflammatory and antioxidant properties. Although there are some limitations to working with this compound in lab experiments, its potential applications make it a promising candidate for further research.
Scientific Research Applications
2-[4-(allyloxy)-6-methyl-2-pyrimidinyl]phenol has been used in various scientific studies due to its unique properties. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2-[4-(allyloxy)-6-methyl-2-pyrimidinyl]phenol has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
2-(4-methyl-6-prop-2-enoxypyrimidin-2-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-8-18-13-9-10(2)15-14(16-13)11-6-4-5-7-12(11)17/h3-7,9,17H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKXKCCJLNSWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-2-pyrimidinyl-4-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4849171.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4849176.png)
![({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid](/img/structure/B4849185.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4849191.png)
![sec-butyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4849197.png)

![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-diisobutylacetamide](/img/structure/B4849208.png)



![3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4849266.png)
![N-[3-(anilinocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4849269.png)
![N-(3-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4849285.png)
![N-(3-chloro-4-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4849286.png)